Cas no 1803831-68-6 (1,2-Dibromo-3,4-difluoro-6-iodobenzene)

1,2-Dibromo-3,4-difluoro-6-iodobenzene 化学的及び物理的性質
名前と識別子
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- 1,2-Dibromo-3,4-difluoro-6-iodobenzene
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- インチ: 1S/C6HBr2F2I/c7-4-3(11)1-2(9)6(10)5(4)8/h1H
- InChIKey: YFKFCDZOAGWRSK-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C(=C1Br)Br)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 147
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 0
1,2-Dibromo-3,4-difluoro-6-iodobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013020399-250mg |
1,2-Dibromo-3,4-difluoro-6-iodobenzene |
1803831-68-6 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
Alichem | A013020399-1g |
1,2-Dibromo-3,4-difluoro-6-iodobenzene |
1803831-68-6 | 97% | 1g |
1,579.40 USD | 2021-06-24 | |
Alichem | A013020399-500mg |
1,2-Dibromo-3,4-difluoro-6-iodobenzene |
1803831-68-6 | 97% | 500mg |
831.30 USD | 2021-06-24 |
1,2-Dibromo-3,4-difluoro-6-iodobenzene 関連文献
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
1,2-Dibromo-3,4-difluoro-6-iodobenzeneに関する追加情報
1,2-Dibromo-3,4-difluoro-6-iodobenzene: A Comprehensive Overview
The compound 1,2-Dibromo-3,4-difluoro-6-iodobenzene (CAS No. 1803831-68-6) is a highly specialized aromatic compound with a unique combination of halogen substituents. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its versatile reactivity and potential applications. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.
1,2-Dibromo-3,4-difluoro-6-iodobenzene is an aromatic benzene derivative with bromine atoms at positions 1 and 2, fluorine atoms at positions 3 and 4, and an iodine atom at position 6. This substitution pattern creates a highly electron-deficient aromatic ring due to the electronegative nature of bromine, fluorine, and iodine. The compound's electronic properties make it an excellent candidate for various electrophilic substitution reactions. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials such as organic semiconductors and functional polymers.
The synthesis of 1,2-Dibromo-3,4-difluoro-6-iodobenzene typically involves a multi-step process that includes halogenation reactions and selective substitution strategies. One of the most efficient methods reported in recent literature involves the sequential addition of bromine and fluorine atoms followed by iodination under controlled conditions. Researchers have optimized reaction conditions to minimize side reactions and maximize yield. For instance, a study published in *Journal of Organic Chemistry* demonstrated that the use of microwave-assisted synthesis significantly reduces reaction time while maintaining high purity levels.
One of the most promising applications of 1,2-Dibromo-3,4-difluoro-6-iodobenzene lies in its use as an intermediate in pharmaceutical chemistry. The compound's ability to undergo nucleophilic aromatic substitution has been exploited in the development of novel drug candidates targeting various diseases. For example, a research team from Stanford University reported that derivatives of this compound exhibit potent anti-cancer activity by selectively inhibiting key enzymes involved in tumor growth.
In addition to its pharmaceutical applications, 1,2-Dibromo-3,4-difluoro-6-iodobenzene has found utility in the field of electronics. Its unique electronic properties make it an ideal candidate for use in organic light-emitting diodes (OLEDs) and flexible electronics. Recent advancements in material science have focused on incorporating this compound into polymer blends to enhance conductivity and stability under harsh environmental conditions.
The environmental impact of 1,2-Dibromo-3,4-difluoro-6-iodobenzene has also been a topic of interest among researchers. Studies have shown that while the compound itself is not inherently hazardous under normal conditions, its degradation products may pose risks to aquatic ecosystems. Therefore, efforts are being made to develop eco-friendly synthesis pathways and recycling strategies to minimize environmental footprint.
In conclusion, 1,2-Dibromo-3,4-difluoro-6-iodobenzene (CAS No. 1803831-68-6) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties continue to drive innovative research aimed at unlocking its full potential while ensuring sustainable practices are adopted throughout its lifecycle.
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